1-(3-Bromo-5-isopropylphenyl)ethanamine hydrochloride
Overview
Description
1-(3-Bromo-5-isopropylphenyl)ethanamine hydrochloride is a chemical compound with the molecular formula C₁₁H₁₆BrN·ClH and a molecular weight of 278.62 g/mol . It is known for its applications in various scientific research fields due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(3-Bromo-5-isopropylphenyl)ethanamine hydrochloride typically involves the bromination of 3-isopropylphenyl ethanamine followed by the formation of the hydrochloride salt. The reaction conditions often require an inert atmosphere and room temperature storage . Industrial production methods may involve large-scale bromination and subsequent purification processes to ensure high purity levels.
Chemical Reactions Analysis
1-(3-Bromo-5-isopropylphenyl)ethanamine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the compound.
Scientific Research Applications
1-(3-Bromo-5-isopropylphenyl)ethanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-5-isopropylphenyl)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways are still under investigation, but it is believed to exert its effects through binding to certain receptors or enzymes, leading to changes in cellular functions .
Comparison with Similar Compounds
1-(3-Bromo-5-isopropylphenyl)ethanamine hydrochloride can be compared with other similar compounds such as:
- 1-(3-Chloro-5-isopropylphenyl)ethanamine hydrochloride
- 1-(3-Fluoro-5-isopropylphenyl)ethanamine hydrochloride These compounds share similar structures but differ in their halogen substituents, which can lead to variations in their chemical properties and reactivity .
Biological Activity
1-(3-Bromo-5-isopropylphenyl)ethanamine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C12H16BrN·HCl
- Molecular Weight : 282.63 g/mol
The presence of bromine and isopropyl groups on the phenyl ring contributes to its unique chemical behavior and biological interactions.
This compound primarily exerts its biological effects through interactions with various molecular targets, including:
- Receptors : It may act as an agonist or antagonist at specific neurotransmitter receptors, influencing signaling pathways.
- Enzymes : The compound can inhibit or activate enzymes involved in metabolic processes, potentially affecting cell proliferation and survival.
The exact mechanism remains under investigation, but preliminary studies suggest involvement in pathways related to cancer cell growth inhibition.
Anticancer Properties
Recent studies have highlighted the compound's potential in oncology. For instance, it has been evaluated for its effects on colon cancer cell lines. The following table summarizes findings from relevant studies:
Study | Cell Line | IC50 (µM) | Effect Observed |
---|---|---|---|
DLD-1 | 0.03 | Significant growth inhibition | |
HT29 | 0.05 | Moderate growth inhibition | |
HCT116 | >10 | No significant effect |
These findings indicate that this compound selectively inhibits the growth of certain cancer cells while sparing others, suggesting a targeted mechanism of action.
Neuropharmacological Effects
The compound has also been investigated for its neuropharmacological properties. Studies suggest that it may influence neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This could position it as a candidate for further exploration in treating mood disorders or neurodegenerative diseases.
Case Studies
- Colon Cancer Treatment : In a study involving mice implanted with human colon cancer cells, treatment with this compound resulted in a significant reduction in tumor size compared to control groups. Histopathological analysis revealed no signs of toxicity, indicating a favorable safety profile for potential therapeutic use .
- Neurotransmitter Interaction : Another study assessed the compound's interaction with serotonin receptors in vitro, demonstrating that it could modulate receptor activity, which may lead to therapeutic applications in psychiatric disorders .
Properties
IUPAC Name |
1-(3-bromo-5-propan-2-ylphenyl)ethanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN.ClH/c1-7(2)9-4-10(8(3)13)6-11(12)5-9;/h4-8H,13H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTYOSBFAYHCWFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1)Br)C(C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2227272-85-5 | |
Record name | Benzenemethanamine, 3-bromo-α-methyl-5-(1-methylethyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2227272-85-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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